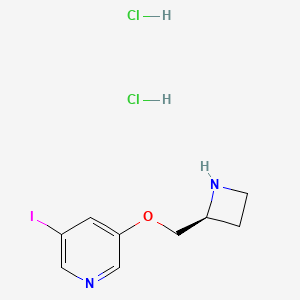

(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride

概要

説明

科学的研究の応用

5-Iodo-A-85380 dihydrochloride is widely used in scientific research due to its high selectivity and potency. Some of its applications include:

Neuroscience: Used to study nicotinic acetylcholine receptors and their role in neuroprotection and neurotoxicity.

Pharmacology: Employed in the development of drugs targeting nicotinic receptors for conditions such as pain, smoking addiction, and mental disorders.

Biochemistry: Utilized in receptor binding studies to understand the interactions between ligands and nicotinic receptors.

作用機序

5-ヨード-A-85380 二塩酸塩は、ニコチン性アセチルコリン受容体、特にα4β2およびα6β2サブタイプに結合することによってその効果を発揮します 。 この結合は、神経細胞における細胞外カルシウムイオンの流入量を増加させ、グルタミン酸誘導神経毒性に対する神経保護効果をもたらします 。 この化合物のこれらの受容体に対する高い親和性により、それらの機能と潜在的な治療的応用を研究するための貴重なツールとなります .

類似の化合物との比較

類似の化合物

(-)-シチシン: α4β2受容体に対して高い親和性を示す別のニコチン性受容体アゴニストです.

GTS-21 二塩酸塩: α7ニコチン性受容体に対する選択的なアゴニストです.

NS1738: α7ニコチン性受容体の正のアロステリックモジュレーターです.

独自性

5-ヨード-A-85380 二塩酸塩は、α4β2およびα6β2ニコチン性アセチルコリン受容体に対する非常に高い選択性と親和性によってユニークです 。 これは、これらの特定の受容体サブタイプとそのさまざまな生理学的および病理学的プロセスにおける役割を研究する際に特に役立ちます .

生化学分析

Biochemical Properties

5-Iodo-A-85380 dihydrochloride binds to α4β2 nAChRs in rat and human brain with Kd values of 12 and 14 pM, respectively . This interaction with nAChRs plays a crucial role in the compound’s biochemical properties. The binding of 5-Iodo-A-85380 dihydrochloride to these receptors triggers a series of biochemical reactions, influencing various enzymes, proteins, and other biomolecules.

Cellular Effects

The effects of 5-Iodo-A-85380 dihydrochloride on cells are primarily mediated through its interaction with nAChRs. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to increase the influx of extracellular Ca+2 in rat cortical neurons .

Molecular Mechanism

The molecular mechanism of action of 5-Iodo-A-85380 dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its binding to nAChRs triggers a cascade of events at the molecular level, leading to its various effects .

準備方法

合成経路と反応条件

5-ヨード-A-85380 二塩酸塩の合成には、3-(2-アゼチジニルメトキシ)-5-ヨードピリジンの調製から始まるいくつかの段階が含まれます。この中間体は、その後、二塩酸塩形態に変換されます。 反応条件は、通常、有機溶媒とヨウ素やアゼチジンなどの試薬の使用を含みます .

工業生産方法

具体的な工業生産方法は広く文書化されていませんが、合成は、スケール、収率、および純度を最適化した、実験室での調製と同様の経路に従う可能性があります。 工業的方法には、最終製品の一貫性と安全性を確保するための厳格な品質管理対策も含まれます .

化学反応の分析

反応の種類

5-ヨード-A-85380 二塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、化合物の構造を変更し、生物活性を変化させる可能性があります。

還元: 還元反応は、ヨウ素原子を修飾するために使用でき、異なるアナログにつながる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩素または臭素などのハロゲン化剤があります。 反応条件は、通常、所望の変換を確実に達成するために、制御された温度とpHレベルを含みます .

主要な生成物

これらの反応から形成される主要な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応はさまざまなハロゲン化アナログを生成できます .

科学研究への応用

5-ヨード-A-85380 二塩酸塩は、その高い選択性と効力により、科学研究で広く使用されています。その用途には以下が含まれます。

類似化合物との比較

Similar Compounds

(-)-Cytisine: Another nicotinic receptor agonist with high affinity for α4β2 receptors.

GTS-21 Dihydrochloride: A selective agonist for α7 nicotinic receptors.

NS1738: A positive allosteric modulator of α7 nicotinic receptors.

Uniqueness

5-Iodo-A-85380 dihydrochloride is unique due to its exceptionally high selectivity and affinity for α4β2 and α6β2 nicotinic acetylcholine receptors . This makes it particularly useful for studying these specific receptor subtypes and their roles in various physiological and pathological processes .

特性

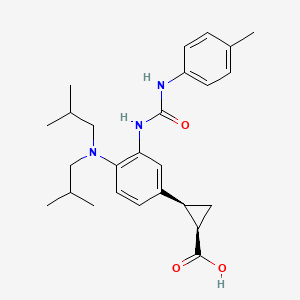

IUPAC Name |

3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVVFYWEBSHGBV-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1COC2=CC(=CN=C2)I.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217837-17-6 | |

| Record name | Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

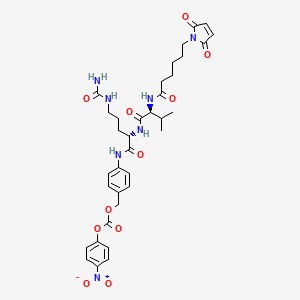

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

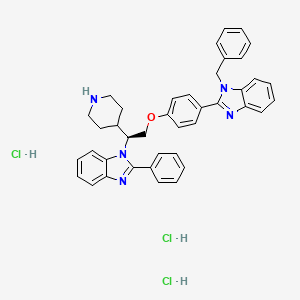

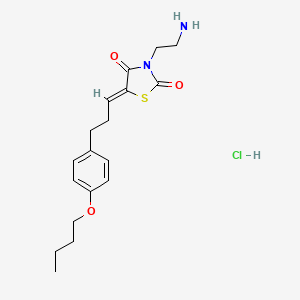

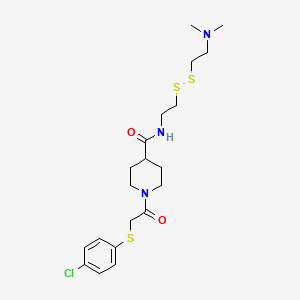

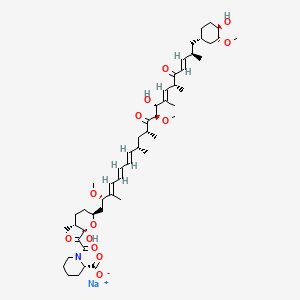

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 5-Iodo-A-85380 dihydrochloride in the nervous system?

A1: 5-Iodo-A-85380 dihydrochloride acts as a selective agonist for α4β2 nAChRs [2, 3]. These receptors are ligand-gated ion channels that, upon activation by agonists like 5-Iodo-A-85380 dihydrochloride, undergo a conformational change, allowing the influx of cations, primarily sodium and calcium, into the neuron. This influx depolarizes the neuronal membrane, potentially leading to the release of various neurotransmitters.

Q2: The studies mention that β-amyloid (Aβ) can modulate the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release. Can you elaborate on this interaction?

A2: Studies have shown that Aβ, a peptide implicated in Alzheimer's disease, can significantly impact the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release in the hippocampus [1, 2]. Specifically, Aβ was found to be ineffective in modulating the release of glycine evoked by 5-Iodo-A-85380 dihydrochloride, suggesting that Aβ does not directly interact with α4β2 nAChRs [2]. This highlights the complex interplay between Aβ and cholinergic signaling pathways, potentially contributing to the cognitive impairments observed in Alzheimer's disease.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B560148.png)

![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)

![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)

![5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B560163.png)